1-(biphenyl-3-ylmethyl)-1H-1,2,4-triazole
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Overview
Description
1-(biphenyl-3-ylmethyl)-1H-1,2,4-triazole is a heterocyclic compound that features a triazole ring attached to a biphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(biphenyl-3-ylmethyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of biphenyl-3-ylmethylamine with a triazole precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
1-(biphenyl-3-ylmethyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo substitution reactions with halogens or other electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl-3-ylmethyl triazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce halogen atoms into the triazole ring .
Scientific Research Applications
1-(biphenyl-3-ylmethyl)-1H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(biphenyl-3-ylmethyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 1-(biphenyl-4-ylmethyl)-1H-1,2,4-triazole
- 1-(biphenyl-2-ylmethyl)-1H-1,2,4-triazole
- 1-(phenylmethyl)-1H-1,2,4-triazole
Uniqueness
1-(biphenyl-3-ylmethyl)-1H-1,2,4-triazole is unique due to the specific positioning of the biphenyl group, which can influence its chemical reactivity and biological activity. This unique structure may result in distinct interactions with molecular targets compared to other similar compounds .
Properties
CAS No. |
942154-20-3 |
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Molecular Formula |
C15H13N3 |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
1-[(3-phenylphenyl)methyl]-1,2,4-triazole |
InChI |
InChI=1S/C15H13N3/c1-2-6-14(7-3-1)15-8-4-5-13(9-15)10-18-12-16-11-17-18/h1-9,11-12H,10H2 |
InChI Key |
OZOOKYPKFWRQMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2)CN3C=NC=N3 |
Origin of Product |
United States |
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